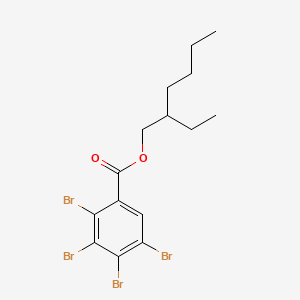

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate

Vue d'ensemble

Description

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is a brominated flame retardant used in various consumer products, including polyurethane foams. It is a component of flame retardant mixtures that serve as substitutes for some polybrominated diphenyl ethers (PBDEs). The compound has a molecular formula of C15H18Br4O2 and a molecular weight of 549.92 g/mol .

Mécanisme D'action

Target of Action

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (EH-TBB) is a brominated component of flame retardant mixtures . It is used as a substitute for some Polybrominated Diphenyl Ethers (PBDEs) in various consumer products, including polyurethane foams

Mode of Action

It is known that eh-tbb interacts with its targets to exert its flame-retardant properties

Biochemical Pathways

It is known that eh-tbb is metabolized in the body, with metabolites such as tetrabromobenzoic acid (tbba), a tbba-sulfate conjugate, and a tbba-glycine conjugate being identified .

Pharmacokinetics

EH-TBB is absorbed, metabolized, and eliminated via the urine and feces following administration . The rate of excretion via feces increases with dose, with corresponding decreases in urinary excretion . No tissue bioaccumulation was found for rats given 5 oral daily doses of EH-TBB . Approximately 85% of a 0.1 µmol/kg dose was absorbed from the gut .

Result of Action

It is known that eh-tbb is metabolized into various metabolites, which are then excreted

Action Environment

Environmental factors can influence the action, efficacy, and stability of EH-TBB. For instance, the rate of absorption of EH-TBB is expected to be even greater at lower levels

Analyse Biochimique

Biochemical Properties

It is known that brominated flame retardants can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Studies have shown that brominated flame retardants can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have been studied . These studies have shown that the compound is absorbed, metabolized, and eliminated via the urine and feces following administration .

Metabolic Pathways

It is known that the compound is metabolized and eliminated via the urine and feces following administration .

Transport and Distribution

It is known that the compound is absorbed, metabolized, and eliminated via the urine and feces following administration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate can be synthesized by reacting 2,3,4,5-tetrabromobenzoic acid with 2-ethylhexanol in the presence of a suitable solvent. The reaction typically involves esterification, where the carboxylic acid group of 2,3,4,5-tetrabromobenzoic acid reacts with the hydroxyl group of 2-ethylhexanol to form the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tetrabromobenzoic acid and other oxidation products.

Reduction: Reduction reactions can convert the brominated compound to less brominated derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Tetrabromobenzoic acid and other oxidation products.

Reduction: Less brominated derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is widely used in scientific research due to its flame retardant properties. Its applications include:

Chemistry: Studied for its reactivity and stability in various chemical environments.

Biology: Investigated for its effects on biological systems, including its metabolism and toxicity in organisms.

Medicine: Explored for potential impacts on human health, particularly in relation to its presence in consumer products.

Industry: Used in the production of flame-retardant materials, particularly in the manufacturing of polyurethane foams

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate: Another brominated flame retardant used in similar applications.

Tetrabromobisphenol A: A widely used brominated flame retardant with different chemical structure and properties.

Hexabromocyclododecane: A brominated flame retardant used in polystyrene foams and textiles.

Uniqueness

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is unique due to its specific molecular structure, which provides a balance between flame retardant efficacy and material compatibility. Its use as a substitute for PBDEs highlights its importance in reducing environmental and health risks associated with traditional flame retardants .

Activité Biologique

2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EHTBB) is a brominated flame retardant primarily used to reduce flammability in consumer products. As a substitute for polybrominated diphenyl ethers (PBDEs), EHTBB has garnered attention due to its potential health impacts and biological activity. This article reviews the biological activity of EHTBB, including its metabolism, toxicity, environmental presence, and implications for human health.

- Molecular Formula : C15H18Br4O2

- Molecular Weight : 549.9 g/mol

- Log P : 7.73–8.75 (indicating high lipophilicity) .

Metabolism and Bioavailability

EHTBB undergoes metabolic conversion primarily to tetrabromobenzoic acid (TBBA) in biological systems. This conversion occurs through the cleavage of the 2-ethylhexyl side chain and is facilitated by liver microsomes from both humans and rats . The absorption rates of EHTBB are significant; studies show that approximately 85% of a low oral dose is absorbed from the gut .

Table 1: Metabolic Pathway of EHTBB

| Compound | Metabolite | Biological System |

|---|---|---|

| EHTBB | Tetrabromobenzoic Acid (TBBA) | Human Liver Microsomes |

| EHTBB | TBBA-Sulfate Conjugate | Rat Liver Microsomes |

| EHTBB | TBBA-Glycine Conjugate | Rat Liver Microsomes |

Toxicological Effects

Research indicates that EHTBB demonstrates moderate toxicity across various biological systems. Key findings include:

- Neurological Effects : Exposure has been linked to developmental and reproductive toxicities in animal models .

- Endocrine Disruption : EHTBB may interfere with hormonal systems, potentially leading to reproductive dysfunction .

- Aquatic Toxicity : It exhibits toxicity to aquatic organisms at low concentrations, raising concerns about environmental impacts .

Case Studies

- In Vivo Studies on Rats :

- Human Biomonitoring :

Environmental Presence

EHTBB has been frequently detected in various environmental matrices, including indoor dust and biota. Its presence in food products has raised concerns regarding dietary exposure. In total diet studies conducted in China, EHTBB was found in over 60% of samples, with higher concentrations in animal-derived foods compared to plant-derived foods .

Table 2: Dietary Exposure Estimates

| Study Period | % Samples Containing EHTBB | Estimated Daily Intake (ng/kg bw/day) |

|---|---|---|

| 2009-2012 | 61.1% | 1.33 |

| 2015-2018 | 75.9% | 0.97 |

Implications for Human Health

Given its widespread use and potential for accumulation in human tissues, the implications of EHTBB exposure warrant further investigation. The European Food Safety Authority has highlighted the need for comprehensive risk assessments due to its presence in food products . Additionally, concerns regarding its endocrine-disrupting properties necessitate further research into its long-term health effects.

Propriétés

IUPAC Name |

2-ethylhexyl 2,3,4,5-tetrabromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDXCGSGEQKWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052686 | |

| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

183658-27-7 | |

| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183658-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyltetrabromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183658277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.